![molecular formula C20H18N2O2 B271312 N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)
N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide, also known as ML277, is a small molecule compound that has been identified as a potent and selective activator of the KCNQ1 potassium channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and diabetes.
作用機序
N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide activates KCNQ1 channels by binding to a specific site on the channel protein. This binding causes a conformational change in the channel, leading to an increase in potassium ion flow across the cell membrane. This increase in potassium ion flow leads to hyperpolarization of the cell membrane and a reduction in cell excitability.
Biochemical and Physiological Effects
The activation of KCNQ1 channels by this compound has several biochemical and physiological effects. In cardiac cells, this compound leads to a reduction in the duration of the action potential and an increase in the refractory period, which helps to prevent arrhythmias. In brain cells, this compound leads to a reduction in neuronal excitability and a decrease in the likelihood of seizures. In pancreatic beta cells, this compound leads to an increase in insulin secretion, which helps to regulate blood glucose levels.
実験室実験の利点と制限
N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide has several advantages for lab experiments. It is a highly selective activator of KCNQ1 channels, which makes it a useful tool for studying the role of these channels in various diseases. It is also a small molecule compound, which makes it easy to administer to cells or animals. However, this compound has some limitations. It is not a perfect activator of KCNQ1 channels and may have off-target effects on other ion channels. It also has a relatively short half-life, which may limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide. One area of interest is the development of more potent and selective activators of KCNQ1 channels. Another area of interest is the investigation of this compound's potential therapeutic applications in other diseases, such as hypertension and cancer. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on other ion channels and cellular processes.
合成法
The synthesis of N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide involves a multi-step process that includes the reaction of 3,4-dimethylphenol with 4-bromophenyl isocyanate to form 4-(3,4-dimethylphenoxy)phenyl isocyanate. This intermediate is then reacted with isonicotinic acid to form this compound. The purity of the final product is confirmed using various analytical techniques, including NMR spectroscopy and HPLC.
科学的研究の応用
N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in cardiac arrhythmias. KCNQ1 potassium channels play a critical role in regulating the electrical activity of the heart, and mutations in these channels can lead to arrhythmias. This compound has been shown to activate KCNQ1 channels and restore normal heart rhythm in animal models of cardiac arrhythmias.
Another area of research is the potential use of this compound in the treatment of epilepsy. KCNQ channels are also present in the brain, and their dysfunction has been linked to the development of epilepsy. This compound has been shown to reduce seizures in animal models of epilepsy by activating KCNQ channels.
This compound has also been studied for its potential role in the treatment of diabetes. KCNQ channels are involved in the regulation of insulin secretion from pancreatic beta cells. This compound has been shown to increase insulin secretion in animal models of diabetes by activating KCNQ channels.
特性
分子式 |
C20H18N2O2 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
N-[4-(3,4-dimethylphenoxy)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H18N2O2/c1-14-3-6-19(13-15(14)2)24-18-7-4-17(5-8-18)22-20(23)16-9-11-21-12-10-16/h3-13H,1-2H3,(H,22,23) |
InChIキー |
DGRQOADCHTYQIV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3)C |
正規SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




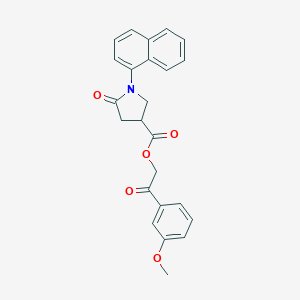
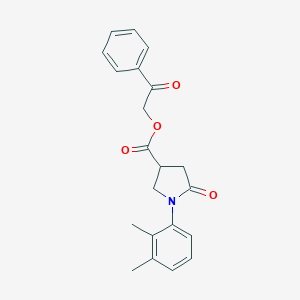



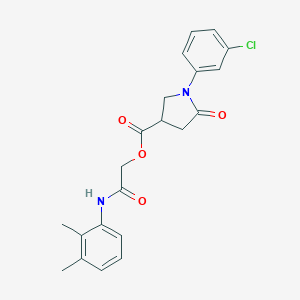
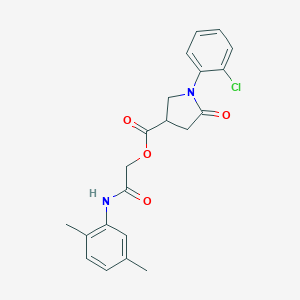
![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
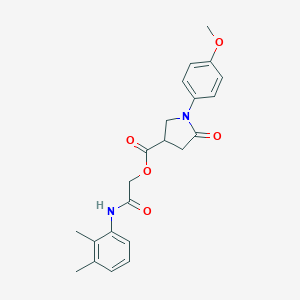
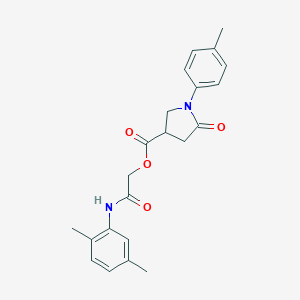
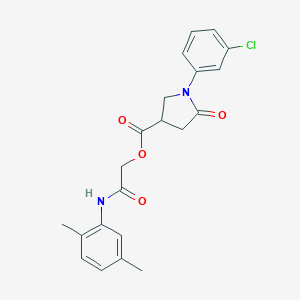
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)
